(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural novelty, which makes it a candidate for studying new chemical reactions and mechanisms.
Properties
IUPAC Name |
(1S,4S,5S)-1-(2-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13-8(3-5-12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15)/t7-,9+,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJJPBILSYBOON-JVUFJMBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C23CCC(C2)C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@]23CC[C@@H](C2)[C@@H]3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Functionalization of the Carboxylic Acid Group: The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at position 5 of the bicyclo[2.1.1]hexane core undergoes standard derivatization reactions:
Key Notes :
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Steric hindrance from the bicyclohexane framework slightly reduces reaction efficiency compared to linear analogs .
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The (1S,4S,5S) stereochemistry does not impede reactivity but may influence crystallinity of products .
Pyrazole Ring Modifications
The 2-methylpyrazole substituent at position 1 participates in electrophilic and cross-coupling reactions:
Key Notes :
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The methyl group at pyrazole-C2 directs electrophiles to the C4/C5 positions .
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Suzuki-Miyaura coupling requires careful optimization due to the bicyclohexane scaffold’s strain .
Bicyclo[2.1.1]hexane Core Reactivity
The strained bicyclic system enables unique transformations:
Key Notes :
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Hydrogenation is low-yielding due to competing ring-opening .
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Radical reactions (e.g., thiol-ene) proceed efficiently under mild conditions .
Stability and Compatibility
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
This compound exhibits significant pharmacological properties, making it a candidate for drug development. Key areas include:
- Anticancer Activity : Research indicates that derivatives of bicyclic compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that similar pyrazole-containing compounds exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : The presence of the pyrazole moiety is associated with anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation in preclinical models, suggesting potential therapeutic uses in treating inflammatory diseases .
Agricultural Applications
Pesticide Development
The unique structure of (1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be utilized in the development of novel pesticides. Its ability to interact with biological systems may allow it to function as:
- Insecticides : Certain pyrazole derivatives have shown effectiveness against agricultural pests, potentially leading to the development of new insecticides that are more effective and environmentally friendly compared to traditional chemicals .
Materials Science
Polymer Chemistry
The compound's unique bicyclic structure can be integrated into polymer matrices to enhance material properties:
- Charge Transport Materials : Research has explored the use of similar compounds in organic electronics, particularly as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are crucial for improving the efficiency and performance of electronic devices .
Case Studies
Mechanism of Action
The mechanism by which (1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins, while the bicyclic core provides a rigid scaffold that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5R)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-4-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.
Uniqueness
The uniqueness of (1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid lies in its specific stereochemistry and the position of the functional groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
This detailed overview provides a comprehensive understanding of (1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[211]hexane-5-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
(1S,4S,5S)-1-(2-Methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 2365419-32-3) is a compound characterized by its bicyclic structure and the presence of a pyrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemistry.
Chemical Structure and Properties
The chemical formula of this compound is . Its molecular structure features a bicyclo[2.1.1]hexane core modified with a 2-methylpyrazol-3-yl group and a carboxylic acid functional group.
Biological Activity Overview
Recent studies have focused on the biological activity of bicyclo[2.1.1]hexane derivatives, including the compound . Key areas of investigation include:
1. Lipophilicity and Solubility
The replacement of ortho-substituted benzene rings with bicyclo[2.1.1]hexane in various bioactive compounds has been shown to influence lipophilicity. The calculated log values decreased by 0.7–1.2 units, indicating altered solubility profiles which could enhance the pharmacokinetic properties of these compounds .
2. Metabolic Stability
The metabolic stability of compounds incorporating bicyclo[2.1.1]hexane varies significantly based on the specific context of their application:
- In some cases, such as with conivaptan, the introduction of the bicyclic structure improved metabolic stability.
- Conversely, other compounds like lomitapide exhibited reduced stability when modified .
3. Antifungal Activity
A pivotal aspect of research has been assessing the antifungal properties of these compounds:
- Comparative studies revealed that certain derivatives demonstrated significant antifungal activity against strains like Aspergillus niger. The activity was measured through standard bioassays, confirming that the incorporation of bicyclo[2.1.1]hexane can maintain or enhance biological efficacy .
Case Studies
Several case studies have been documented to illustrate the biological activity of this compound:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Conivaptan | Improved metabolic stability | CL_int increased from 12 to 31 μL min mg |
| Study 2 | Lomitapide | Decreased metabolic stability | CL_int decreased significantly with analogs |
| Study 3 | Boscalid | Antifungal activity | Effective against Aspergillus niger |
Q & A
Basic: What are the key considerations for synthesizing this compound with high stereochemical fidelity?
Methodological Answer:
Synthesis requires multi-step protocols prioritizing stereochemical control. Cycloaddition reactions (e.g., [2+2] or Diels-Alder) form the bicyclo[2.1.1]hexane core, followed by regioselective introduction of the 2-methylpyrazole group. Diastereoselective methods, such as chiral catalysts or auxiliaries during cyclization, enhance stereopurity . Post-synthesis, enantiomer separation via diastereomeric salt formation (e.g., using l-ephedrine) and recrystallization improves optical purity . Final purity is confirmed via chiral HPLC or SFC .
Advanced: How can low optical purity in enantiomer separation be mitigated?
Methodological Answer:
Low optical purity often arises from racemization during synthesis. Strategies include:
- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in transition metal-catalyzed steps improve enantioselectivity.
- Dynamic Kinetic Resolution: Enzymatic or organocatalytic systems suppress racemization during key bond-forming steps.
- Iterative Recrystallization: Sequential use of resolving agents (e.g., l-ephedrine) increases enantiomeric excess, albeit with yield trade-offs .
- Chromatography: Preparative chiral HPLC with polysaccharide-based columns achieves >98% ee .
Basic: Which spectroscopic techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions and stereochemistry. 2D techniques (COSY, NOESY) resolve overlapping signals in the bicyclic core .
- IR Spectroscopy: Confirms carboxylic acid (1700–1750 cm⁻¹) and pyrazole C=N (1550–1600 cm⁻¹) groups .
- Mass Spectrometry: HRMS validates molecular weight (expected [M+H]+: 247.12) and fragmentation patterns .
- X-ray Crystallography: Definitive proof of stereochemistry via single-crystal analysis .
Advanced: How can competing side reactions during pyrazole functionalization be minimized?
Methodological Answer:
- Protection/Deprotection: Temporarily convert the carboxylic acid to a tert-butyl ester to prevent acid-mediated side reactions during coupling .
- Coupling Optimization: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with controlled stoichiometry, anhydrous solvents, and inert atmospheres .
- In-situ Monitoring: LC-MS tracks reaction progress to halt at optimal conversion, avoiding over-functionalization .
Advanced: What computational methods predict biological activity?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity and pose validity .
- DFT Calculations: Analyze electronic properties (HOMO/LUMO energies) to predict reactivity at the carboxylic acid or pyrazole sites .
- MD Simulations: Study stability in aqueous or lipid bilayers to estimate bioavailability .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
- Ventilation: Use fume hoods to prevent inhalation of dust (H335) .
- Storage: Seal in moisture-free containers under argon at 4°C to prevent degradation .
Advanced: How are metabolic pathways elucidated in preclinical studies?
Methodological Answer:
- Radiolabeled Tracing: Synthesize 14C-labeled analogs to track metabolites via LC-MS/MS in hepatocyte incubations .
- Biliary Excretion Studies: Use bile-duct cannulated rodents to quantify excretion routes .
- Stable Isotope NMR: 13C-labeled compounds provide structural details of phase I/II metabolites .
Advanced: How does the carboxylic acid group influence reactivity compared to ester derivatives?
Methodological Answer:
- Acid Catalysis: The free -COOH group facilitates proton transfer in reactions like esterification, but requires protection in basic conditions .
- Salt Formation: Forms stable salts (e.g., sodium or ammonium) for improved solubility in aqueous systems, unlike esters .
- Derivatization: Direct conversion to amides or acyl chlorides is feasible, whereas esters necessitate hydrolysis first .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
